molecular formula C16H21FN4S B10957308 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-fluorobenzyl)thiourea

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-fluorobenzyl)thiourea

Cat. No.: B10957308
M. Wt: 320.4 g/mol
InChI Key: BATNTGGUTQXPES-UHFFFAOYSA-N
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Description

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-FLUOROBENZYL)THIOUREA is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-FLUOROBENZYL)THIOUREA typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-FLUOROBENZYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the thiourea moiety.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-FLUOROBENZYL)THIOUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-FLUOROBENZYL)THIOUREA involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: Inhibition of key enzymes or receptors, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(4-FLUOROBENZYL)THIOUREA is unique due to its combination of a pyrazole ring with a thiourea moiety, which imparts specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C16H21FN4S

Molecular Weight

320.4 g/mol

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-[(4-fluorophenyl)methyl]thiourea

InChI

InChI=1S/C16H21FN4S/c1-12-10-13(2)21(20-12)9-3-8-18-16(22)19-11-14-4-6-15(17)7-5-14/h4-7,10H,3,8-9,11H2,1-2H3,(H2,18,19,22)

InChI Key

BATNTGGUTQXPES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=S)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

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